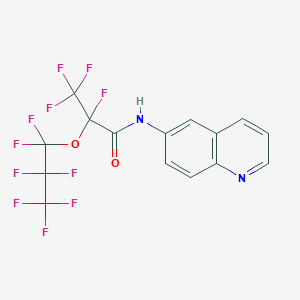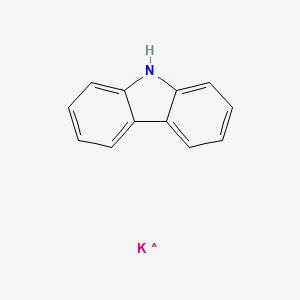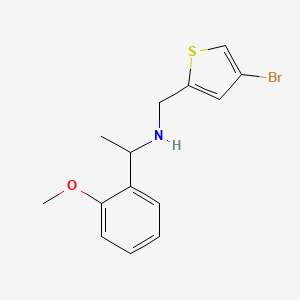
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the thiophene ring in the structure of this compound contributes to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with phenylacetic acid in the presence of a suitable catalyst to form the intermediate compound, which is then reacted with methoxyacetyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Applications De Recherche Scientifique
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide has several scientific research applications. In medicinal chemistry, it is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, this compound is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of 2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. For example, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-Methoxy-N-(phenyl(thiophen-2-yl)methyl)acetamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituted thiophene structure . The unique structural features of this compound, such as the presence of the methoxy group and the phenyl(thiophen-2-yl)methyl moiety, contribute to its distinct chemical and biological properties.
Similar Compounds
- Suprofen
- Articaine
- Tipepidine
- Tiquizium Bromide
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Propriétés
Formule moléculaire |
C14H15NO2S |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
2-methoxy-N-[phenyl(thiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C14H15NO2S/c1-17-10-13(16)15-14(12-8-5-9-18-12)11-6-3-2-4-7-11/h2-9,14H,10H2,1H3,(H,15,16) |
Clé InChI |
BDWDIDHRQAEVHK-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NC(C1=CC=CC=C1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)



![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)


![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)




![2-nitro-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14915989.png)
